[2-(4-Hydroxyanilino)ethyl]phosphonic acid
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Overview
Description
[2-(4-Hydroxyanilino)ethyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an ethyl chain, which is further connected to a hydroxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Hydroxyanilino)ethyl]phosphonic acid typically involves the reaction of 4-hydroxyaniline with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Hydroxyanilino)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a quinone derivative, while reduction of a nitro group yields an amine .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Hydroxyanilino)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions. Its ability to chelate metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of bone-related diseases due to its ability to bind to calcium ions .
Industry
Industrially, this compound is used in the formulation of various products, including detergents, water treatment chemicals, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of [2-(4-Hydroxyanilino)ethyl]phosphonic acid involves its ability to interact with specific molecular targets, such as enzymes and metal ions. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, its ability to chelate metal ions enables it to interfere with metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphosphonic acid: Similar in structure but with an amino group instead of a hydroxyaniline moiety.
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator containing a phosphonic acid group.
Uniqueness
[2-(4-Hydroxyanilino)ethyl]phosphonic acid is unique due to the presence of both a hydroxyaniline moiety and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61211-78-7 |
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Molecular Formula |
C8H12NO4P |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
2-(4-hydroxyanilino)ethylphosphonic acid |
InChI |
InChI=1S/C8H12NO4P/c10-8-3-1-7(2-4-8)9-5-6-14(11,12)13/h1-4,9-10H,5-6H2,(H2,11,12,13) |
InChI Key |
RPOYPARCJXQGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCP(=O)(O)O)O |
Origin of Product |
United States |
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